1-O-Tert-butyl 4-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,4-dicarboxylate
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Overview
Description
The compound “1-O-Tert-butyl 4-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,4-dicarboxylate” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, which is a six-membered ring with alternating double and single bonds, similar to benzene but with one carbon atom replaced by a nitrogen . The 1-O-Tert-butyl, 4-O-methyl, and 5-bromo- groups would be attached to this ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction . The ester groups might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Metabolic Pathway Analysis
A study on the EP2 receptor-selective prostaglandin E2 agonist, CP-533,536, highlighted the metabolic pathways involving tert-butyl and pyridine moieties. This research provides insights into the oxidative processes and the identification of unique metabolites, contributing to the understanding of metabolic pathways in drug development. Oxidative metabolites, including the formation of ω-hydroxy metabolite (M4) and its further oxidation, were characterized, alongside unusual metabolites resulting from C-demethylation of the tert-butyl group. This study elucidates the potential mechanism for C-demethylation, involving oxidation to form an aldehyde metabolite followed by P450-mediated deformylation (C. Prakash et al., 2008).
Structural and Synthetic Studies
Research focused on the synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives reveals the versatility of tert-butyl and pyridine moieties in heterocyclic compound synthesis. Structural analysis by X-ray crystallography and DFT analyses of these compounds expands the knowledge on intramolecular interactions and could guide the design of new compounds with potential therapeutic applications (N. Çolak et al., 2021).
Catalysis and Chemical Transformations
In the domain of catalysis, the utilization of tert-butyl and pyridine components in the development of highly efficient catalyst systems for chemical transformations, such as alkoxycarbonylation of alkenes, represents a significant advancement. These catalyst systems demonstrate exceptional activity and selectivity, enabling the transformation of a broad range of olefins into valuable ester products. Such research underscores the importance of these moieties in facilitating industrial-scale chemical processes with high efficiency and minimal environmental impact (Kaiwu Dong et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZXSENWFWLQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate |
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